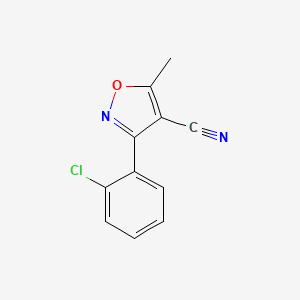

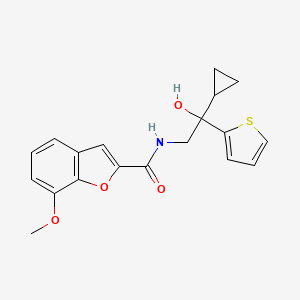

![molecular formula C17H9F2N3O3S B2880851 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide CAS No. 851988-38-0](/img/structure/B2880851.png)

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral drugs .

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For example, Azam et al. synthesized a series of N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides . The specific synthesis process for “N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide” is not available in the sources I found.Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide” are not available in the sources I found.科学研究应用

Succinate Dehydrogenase Inhibitors

Compounds with a similar structure to N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide have been found to be potent inhibitors of Succinate Dehydrogenase (SDH) . SDH is an attractive target for developing green fungicides to manage agricultural pathogens .

Fungicidal Activity

Some synthesized compounds with similar structures have exhibited excellent inhibition against tested fungi . This suggests potential fungicidal applications for N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide.

Plant Growth Promoter

Interestingly, certain compounds have been found to stimulate the growth of wheat seedlings and Arabidopsis thaliana, and increase the biomass of the treated plants . This indicates a potential application in promoting plant growth.

Antioxidant Activity

Thiazole derivatives, which include N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide, have been found to have antioxidant properties .

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammation-related conditions.

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties , indicating potential applications in the treatment of microbial infections.

作用机制

Target of Action

Compounds with a similar benzothiazole scaffold have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 , which play a crucial role in inflammation by producing prostaglandins.

Mode of Action

It’s hypothesized that the compound may inhibit the cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation . This inhibition could result in the observed anti-inflammatory effects.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where COX enzymes convert arachidonic acid to prostaglandins . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, reducing prostaglandin production and thereby alleviating inflammation.

Result of Action

The compound’s action at the molecular level results in the inhibition of COX enzymes and a subsequent decrease in prostaglandin production . This can lead to a reduction in inflammation, given the role of prostaglandins in inflammatory responses.

未来方向

属性

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-oxochromene-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F2N3O3S/c18-8-5-11(19)14-13(6-8)26-17(20-14)22-21-16(24)10-7-25-12-4-2-1-3-9(12)15(10)23/h1-7H,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRRWQAGGUIPAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

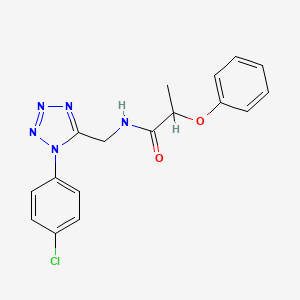

![4-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2880772.png)

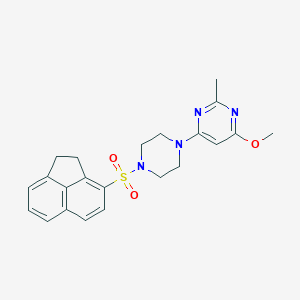

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2880773.png)

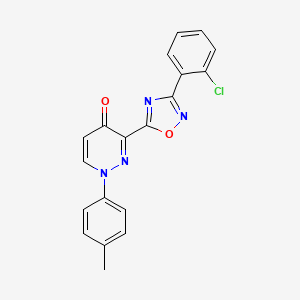

![2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2880777.png)

![5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2880779.png)

![N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2880788.png)

![2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine](/img/structure/B2880790.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2880791.png)